Product packaging for Chromium(II) oxalate(Cat. No.:CAS No. 814-90-4)

Chromium(II) oxalate

Cat. No.: B1605513
CAS No.: 814-90-4
M. Wt: 140.01 g/mol
InChI Key: XVHFYNOGAFYRJV-UHFFFAOYSA-L
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Description

Chromium(II) oxalate is an inorganic compound with the chemical formula CrC2O4. It is typically obtained as a light green crystalline solid, often in a dihydrate form (CrC2O4·2H2O) . The anhydrous form has a density of 2.461 g/cm³ . This compound is prepared from chromium(II) sulfate pentahydrate by reaction with a mixture of sodium oxalate and oxalic acid in a degassed aqueous solution, as the Cr2+ ion is sensitive to oxidation . It exhibits significant solubility in water (126 g/100 mL at 0 °C) but is negligible soluble in alcohol . A key research characteristic of this compound is its magnetic moment, measured at 4.65 B.M., which indicates a high-spin electronic configuration for the chromium ion . This suggests it does not form metal-metal bonds and is consistent with a high-spin octahedral coordination geometry, a structure shared with other linear polymeric metal(II) oxalates like magnesium and iron(II) oxalate dihydrate . The primary research applications for this compound are in the study of its thermal decomposition and electrical properties. When heated above 140 °C in an inert atmosphere, the dihydrate loses its water molecules to form the anhydrous salt. Further heating above 320 °C leads to decomposition into a mixture of chromium oxides, a process that has been studied using techniques like thermogravimetric analysis and direct current electrical conductivity measurements . Researchers should note that studies have indicated Chromium(II) can reduce oxalate to glycolate within minutes in acidic aqueous solutions, which may impact its stability under such conditions . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2CrO4 B1605513 Chromium(II) oxalate CAS No. 814-90-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium(2+);oxalate
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InChI

InChI=1S/C2H2O4.Cr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
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InChI Key

XVHFYNOGAFYRJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Cr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2CrO4
Source PubChem
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DSSTOX Substance ID

DTXSID90231083
Record name Chromium(II) oxalate
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Molecular Weight

140.01 g/mol
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Physical Description

Insoluble in water; mp = 1900 deg C; [MSDSonline]
Record name Chromium(II) oxalate
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Density

Yellow-green powder; density: 2.468 /Chromium (II) oxalate, monohydrate/, Yellow to yellowish-green crystalline powder; practically insoluble in cold water, alcohol; soluble in hot water, dilute acids; density: 2.468 /Chromium (II) oxalate, hydrate/
Record name CHROMIUM (II) OXALATE
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CAS No.

814-90-4
Record name Chromium(II) oxalate
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Record name Chromium(II) oxalate
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Record name Chromium oxalate (1:1)
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Record name CHROMOUS OXALATE
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Record name CHROMIUM (II) OXALATE
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Structural Elucidation and Characterization Techniques

Advanced Crystallographic Investigations

Crystallography provides the most definitive data on the three-dimensional structure of crystalline solids. For chromium oxalate (B1200264) compounds, both single-crystal and powder X-ray diffraction techniques are indispensable.

In many chromium oxalate complexes, the chromium ion is found in a distorted octahedral geometry. qscience.comqscience.comresearchgate.netias.ac.in For instance, in the complex anion [Cr(C₂O₄)₂(H₂O)₂]⁻, the chromium(III) ion is coordinated to four oxygen atoms from two bidentate oxalate ligands in the equatorial plane and two oxygen atoms from water molecules in the axial positions. qscience.comqscience.comresearchgate.net The oxalate ligands act as chelating agents, forming stable five-membered rings with the chromium atom. ias.ac.in This octahedral coordination is a common motif for chromium(III). libretexts.orglibretexts.org

The analysis of bond lengths and angles reveals the extent of distortion from an ideal octahedron. In one studied complex, the O-Cr-O bite angles from the chelating oxalate ligands deviated significantly from the ideal 90°, a common feature for such five-membered rings. ias.ac.in Similarly, Cr-O bond lengths in the well-characterized [Cr(C₂O₄)₃]³⁻ anion range from approximately 1.971 Å to 1.983 Å, consistent with other tris(oxalato)metalate(III) complexes. scirp.org The magnetic moment of chromium(II) oxalate dihydrate has been measured at 4.65 B.M., which suggests a high-spin state for the Cr(II) ion within an octahedral coordination environment, indicating no direct Cr-Cr bond. wikipedia.org

Table 1: Selected Crystallographic Data for Representative Chromium Oxalate Complexes

Compound Crystal System Space Group Unit Cell Parameters Cr(III) Coordination Geometry Reference
(C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O Monoclinic C2/c a=10.836 Å, b=7.541 Å, c=16.349 Å, β=93.52° Distorted Octahedral qscience.comqscience.comresearchgate.net
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O Monoclinic C2/c a=18.179 Å, b=14.743 Å, c=12.278 Å, β=113.821° Pseudo-octahedral scirp.orgscirp.orgoalib.com
{[(H₂O)₂K(µ-H₂O)Sr]@[Cr(C₂O₄)₃]}n Orthorhombic Fdd2 a=14.110 Å, b=36.074 Å, c=11.034 Å Distorted Octahedral scirp.org
{[N(n-C₃H₇)₄][Mn(II)Cr(III)(C₂O₄)₃]}n Rhombohedral R3c a=9.363 Å, c=49.207 Å Octahedral nih.gov

Powder X-ray diffraction (PXRD) is a crucial tool for identifying the crystalline phases of a material and confirming its purity. For this compound and its derivatives, PXRD is used to verify that the synthesized material corresponds to the expected structure and is free from impurities or other crystalline forms. ias.ac.inwikipedia.org

In studies of bimetallic oxalate-based magnets, such as [(C₄H₉)₄P][M(II)Cr(ox)₃] (where M is a divalent metal), PXRD patterns show that different compounds in the series are isostructural. scialert.net The patterns can be indexed to a specific space group, like the hexagonal P6₃, and unit cell parameters can be derived through refinement methods. scialert.net This confirms that the compounds share the same crystal structure. scialert.net The PXRD pattern of newly synthesized chromium oxalate complexes is often compared with a simulated pattern generated from single-crystal X-ray data to confirm the bulk purity of the sample. ias.ac.in

The oxalate ligand is an excellent bridging ligand, capable of linking metal centers to form extended one-, two-, or three-dimensional networks known as coordination polymers. scirp.orgscispace.comrsc.org The [Cr(C₂O₄)₃]³⁻ unit, in particular, is a versatile building block for constructing these architectures. scispace.comirb.hr

Depending on the counter-ions and reaction conditions, a variety of network topologies can be formed. rsc.org

One-dimensional (1D) chains: In some structures, oxalate ligands bridge metal ions to form infinite chains. qscience.comacs.org For example, in (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O, anionic chains are formed through hydrogen bonds between adjacent [Cr(C₂O₄)₂(H₂O)₂]⁻ units. qscience.com

Two-dimensional (2D) layers: A common motif is the honeycomb-like layered structure, where bi- and trivalent metal ions are bridged by oxalate ligands to form anionic sheets. nih.govrsc.orgrsc.org These layers are separated by cations. nih.gov

Three-dimensional (3D) frameworks: By using appropriate linkers and templating cations, complex 3D networks can be assembled. scirp.orgscirp.orgoalib.comirb.hr In Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O, anionic [Cr(C₂O₄)₃]³⁻ units are connected through Ba²⁺ and Ag⁺ ions, creating a 3D coordination polymer with channels. scirp.orgoalib.com Another example shows a 3D network formed by linking [Cr(C₂O₄)₃]³⁻ and [Mn(II)]²⁺ ions, resulting in a structure with wide channels occupied by ammonium (B1175870) cations and water molecules. rsc.org

Hydrogen bonding plays a critical role in consolidating the crystal structures of hydrated chromium oxalate complexes. qscience.comqscience.comresearchgate.netias.ac.inscirp.org Coordinated and uncoordinated water molecules, as well as amine groups on organic cations, act as hydrogen bond donors, while the oxygen atoms of the oxalate ligands are frequent acceptors. qscience.comqscience.comias.ac.in

These interactions create extensive supramolecular networks that link the primary coordination units (chains, layers, or frameworks). qscience.comias.ac.in For instance, in (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O, a 3D network is generated by O-H···O and N-H···O hydrogen bonds involving the cation, the complex anion, and lattice water molecules. ias.ac.in The O···O distances for these bonds typically range from about 2.6 Å to 3.0 Å. qscience.comias.ac.inscirp.org In addition to hydrogen bonding, other intermolecular forces like π-π stacking interactions between aromatic rings of cations can further stabilize the crystal packing. ias.ac.inresearcher.life

Elucidation of Extended Network Structures and Coordination Polymers

Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information to crystallographic studies, particularly regarding the bonding and vibrational modes of the ligands.

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups within a compound and probing the coordination environment of ligands like oxalate. ias.ac.in The IR spectrum of a chromium oxalate complex displays characteristic absorption bands corresponding to the vibrational modes of the oxalate ligand and any other present groups, such as water. scirp.org

The coordination of the oxalate ion to a metal center causes shifts in its vibrational frequencies compared to the free oxalate ion. The most significant bands are those associated with the carboxylate group:

Asymmetric C=O stretching (ν_as(C=O)) : This band typically appears in the region of 1620-1725 cm⁻¹. scirp.org

Symmetric C-O stretching (ν_s(C-O)) : This band is found in the 1270-1410 cm⁻¹ range.

Metal-Oxygen stretching (ν(M-O)) : The vibration corresponding to the bond between the chromium ion and the oxalate oxygen appears at lower frequencies, typically in the 470-590 cm⁻¹ region.

A broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibrations of water molecules, confirming the presence of hydration in the complex. scirp.org

Table 2: Characteristic Infrared Absorption Bands for a Representative Chromium Oxalate Complex

Compound ν(O-H) of H₂O (cm⁻¹) ν_as(C=O) (cm⁻¹) ν_s(C-O) (cm⁻¹) Reference
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O ~3417 (broad) ~1623 (sharp) ~1375 scirp.org
K₃[Cr(C₂O₄)₃]·3H₂O derivative - 1723-1675 1408-1271

UV-Visible Spectroscopy for Electronic Transitions and Speciation

UV-Visible spectroscopy is a fundamental technique for examining the electronic transitions within transition metal complexes. libretexts.org For this compound, which features the Cr(II) ion with a d⁴ electron configuration in a presumably octahedral coordination environment, specific electronic transitions are expected. In a high-spin d⁴ configuration, a single, broad, spin-allowed absorption band is anticipated, corresponding to the ⁵Eg → ⁵T2g transition. This transition is subject to Jahn-Teller distortion, which can lead to splitting of the band.

While specific UV-Visible spectral data for solid this compound is not extensively documented in the reviewed literature, the spectrum of the aqueous hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, is known to be a pale blue color, indicating absorption in the yellow-orange region of the visible spectrum. docbrown.info The instability of the Cr(II) ion, which readily oxidizes to the more stable Cr(III) state, complicates spectroscopic analysis. wikipedia.org

In contrast, the electronic spectra of the widely studied Chromium(III) oxalate complexes (d³ configuration) are well-characterized. These complexes, such as [Cr(C₂O₄)₃]³⁻, typically exhibit two distinct spin-allowed absorption bands. scirp.org For example, aqueous solutions of K₃[Cr(C₂O₄)₃] show absorption maxima around 420 nm and 570 nm, corresponding to the ⁴A₂g → ⁴T₁g and ⁴A₂g → ⁴T₂g transitions, respectively. scirp.orgresearchgate.netacs.org A third, spin-forbidden transition can sometimes be observed at lower energy (~698-710 nm). scirp.orgscispace.com The significant differences in the number and position of absorption bands allow UV-Visible spectroscopy to be a clear indicator for distinguishing between Cr(II) and Cr(III) oxidation states in oxalate complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons and is particularly informative for determining the spin state of transition metal ions. du.ac.in For this compound, the Cr(II) ion is a d⁴ system. In an octahedral ligand field, this can result in either a low-spin (S=1) or a high-spin (S=2) ground state. nationalmaglab.org

Magnetic susceptibility measurements of this compound dihydrate yield a magnetic moment of 4.65 Bohr magnetons, which is highly indicative of a high-spin (S=2) electronic ground state with four unpaired electrons. wikipedia.org EPR spectroscopy is the definitive technique to confirm this and to precisely characterize the electronic environment.

High-spin Cr(II) (S=2) is a non-Kramers ion, and its EPR spectra are often challenging to observe with standard X-band frequencies, sometimes being referred to as "EPR-silent". acs.org However, high-frequency, high-field EPR (HFEPR) can overcome these challenges. The EPR spectrum of a high-spin d⁴ complex is described by a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS) term. The ZFS arises from spin-orbit coupling and the lower-symmetry components of the ligand field, lifting the degeneracy of the Mₛ levels even in the absence of an external magnetic field. acs.orgnationalmaglab.org The ZFS is characterized by the axial (D) and rhombic (E) parameters. HFEPR studies on other high-spin Cr(II) complexes, such as [Cr(D₂O)₆]²⁺, have allowed for the precise determination of these parameters, providing detailed insight into the electronic structure and the extent of distortion from perfect octahedral symmetry. acs.org Therefore, HFEPR would be the ideal method to analyze the spin state of this compound, with the expected results being consistent with an S=2 system exhibiting significant zero-field splitting.

Mössbauer Spectroscopy in Mixed-Metal Oxalate Systems

Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. Crucially, it is isotope-specific, with ⁵⁷Fe being the most common nucleus studied. Therefore, Mössbauer spectroscopy cannot be applied directly to a pure chromium compound like this compound.

However, the technique is highly valuable for studying mixed-metal systems containing both iron and chromium. In a mixed-metal oxalate prepared by co-precipitation of Fe(II) and Cr(II) salts, ⁵⁷Fe Mössbauer spectroscopy can provide detailed information about the iron sites within the shared crystal lattice. Spectroscopic analysis can determine the oxidation state (Fe²⁺ or Fe³⁺), spin state, and the local coordination symmetry of the iron ions. Furthermore, at low temperatures, it can reveal magnetic ordering and interactions between adjacent metal centers. For instance, studies on iron(II) oxalate have used Mössbauer spectroscopy to characterize its properties. In a hypothetical Fe(II)-Cr(II) oxalate solid solution, the Mössbauer parameters for the iron nucleus (isomer shift and quadrupole splitting) would be influenced by the presence of chromium in the lattice, offering indirect structural information about the mixed-metal framework.

Thermal Analysis Techniques

The thermal stability and decomposition of this compound are critical properties investigated through thermal analysis methods. These techniques measure changes in the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is ideal for studying decomposition processes that involve the loss of volatile components, such as water or gaseous products.

The thermal decomposition of this compound dihydrate (CrC₂O₄·2H₂O) has been shown to occur in a distinct two-step process when heated in an inert atmosphere. wikipedia.org The first mass loss corresponds to dehydration, while the second corresponds to the decomposition of the anhydrous oxalate. wikipedia.org

Table 1: TGA Decomposition Stages of this compound Dihydrate

Temperature Range (°C)ReactionMass LossObservation
> 140CrC₂O₄·2H₂O → CrC₂O₄ + 2H₂O(g)~20.4%Loss of two molecules of water of hydration.
> 320CrC₂O₄ → Cr-oxides + CO(g) + CO₂(g)~51.4%Decomposition of anhydrous oxalate to form chromium oxides and gaseous carbon oxides.

In contrast, the thermal decomposition of Cr(III) oxalate complexes is often more complex, involving multiple stages of dehydration (for hydrated salts) followed by the decomposition of the organic cation (if present) and the oxalate ligands, ultimately yielding chromium(III) oxide (Cr₂O₃) as the final residue. scirp.orgresearchgate.netscirp.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal transitions such as melting, crystallization, and decomposition, which appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks on a DSC thermogram.

For example, the TGA-DSC analysis of (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O shows a series of endothermic and exothermic events corresponding to multi-step dehydration and decomposition. scirp.org A DSC analysis of this compound dihydrate would be expected to show an endothermic peak corresponding to the dehydration step above 140°C and another distinct thermal event (likely exothermic) associated with the decomposition of the anhydrous oxalate above 320°C.

Electronic Structure, Bonding, and Quantum Chemical Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties of chromium(II) oxalate (B1200264) at an atomic level. While specific computational studies on monomeric chromium(II) oxalate are scarce in published literature, the application of standard theoretical methods can be understood by drawing parallels with studies on analogous Cr(II) and Cr(III)-oxalate systems. The dihydrate form, CrC₂O₄·2H₂O, is known to feature a high-spin octahedral Cr(II) center, a key finding that informs theoretical models. wikipedia.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for predicting the geometric and electronic ground-state properties of transition metal complexes. academie-sciences.frugm.ac.id For this compound, DFT calculations would be employed to optimize the molecular geometry, predicting key structural parameters such as Cr-O bond lengths and the O-Cr-O bond angles within the chelate ring.

Functionals like B3LYP, PBE0, and M06 are commonly used for such systems. sci-hub.seaip.org The calculations would confirm the most stable electronic spin state. For a d⁴ ion like Cr(II), this involves comparing the energies of the high-spin (quintet) and low-spin (triplet) states. In line with experimental magnetic susceptibility measurements suggesting a high-spin configuration for CrC₂O₄·2H₂O, DFT calculations are expected to identify the quintet state as the ground state. wikipedia.org Furthermore, DFT is used to analyze the molecular orbital composition and charge distribution, revealing the nature of the chromium-ligand bonding. sci-hub.se

Table 1: Representative Optimized Geometry Parameters from DFT Calculations on an Analogous Cr(III)-Oxalate Complex, cis-[Cr(H₂O)₂(C₂O₄)₂]⁻ This table illustrates the type of structural data obtained from DFT calculations. Data is for a Cr(III) complex and is provided for illustrative purposes.

ParameterBond Length (Å)
Cr-O (oxalate)1.92 - 1.94
Cr-O (water)2.14
C-C (oxalate)~1.55
C=O (oxalate)~1.22
Data sourced from a study using the MP2 method, which provides results comparable to DFT for geometries. sci-hub.se

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their electronic absorption spectra. aip.orgrsc.orgacs.org For this compound, TD-DFT calculations would identify the energies and intensities of d-d electronic transitions, which are responsible for the color of the compound.

As a high-spin d⁴ system in an octahedral environment, the Cr(II) ion is subject to a strong Jahn-Teller effect, which lifts the degeneracy of the ground (⁵E_g) and excited (⁵T₂g) states. aip.org TD-DFT calculations on the analogous [Cr(H₂O)₆]²⁺ ion have shown that the method can accurately reproduce the experimental spectrum, which shows distinct bands corresponding to transitions within the split d-orbital manifold. aip.org Applying TD-DFT to this compound would similarly help assign the features of its UV-Vis spectrum and understand its photochemistry. aip.orgnih.gov

Table 2: Example of Calculated Electronic Transitions from TD-DFT for an Analogous High-Spin d⁴ Complex, [Cr(H₂O)₆]²⁺ This table demonstrates the type of excited-state data obtained from TD-DFT. The data is for the analogous hexaaqua Cr(II) complex.

TransitionCalculated Energy (cm⁻¹) (BP86 functional)Experimental Energy (cm⁻¹)
⁵B₁g → ⁵A₁g9,9309,800
⁵B₁g → ⁵B₂g12,88012,900
⁵B₁g → ⁵E_g14,21014,400
Data sourced from a comparative study of TD-DFT and LF-DFT methods. aip.org

While DFT is highly efficient, more rigorous ab initio (from first principles) methods are often required for higher accuracy, especially for systems with complex electronic structures. Møller-Plesset perturbation theory to the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation and can provide accurate geometries and energies for many systems. sci-hub.se

For open-shell transition metal ions like Cr(II), which can exhibit near-degeneracy of d-orbitals, single-reference methods like MP2 may be insufficient. In such cases, multireference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) is a powerful approach. aip.orgmdpi.com These methods provide a high-quality description of the electronic structure by considering all important electronic configurations, yielding reliable energetics for different spin states and a robust description of excited states. urv.catresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Theoretical Analysis of Coordination Environments

The coordination of the oxalate ligand to the chromium(II) center dictates the electronic structure and properties of the resulting complex.

Ligand Field Theory (LFT) provides a qualitative and quantitative framework for understanding the electronic structure of transition metal complexes. vaia.com In an octahedral complex like this compound, the six oxygen donor atoms of the ligands cause the five degenerate d-orbitals of the Cr(II) ion to split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). libretexts.orglardbucket.org

The energy separation between these levels is denoted as Δ_o (the octahedral field splitting parameter). Oxalate (C₂O₄²⁻) is considered a weak- to intermediate-field ligand. quora.com For a d⁴ ion like Cr(II), a weak ligand field means that Δ_o is smaller than the energy required to pair electrons in the same orbital. Consequently, the electrons will occupy the orbitals to maximize spin, leading to a high-spin configuration of t₂g³ e_g¹. libretexts.orgbbcollege.ac.in This theoretical configuration possesses four unpaired electrons, which is in excellent agreement with the experimentally measured magnetic moment for this compound dihydrate. wikipedia.org This t₂g³ e_g¹ configuration is electronically degenerate and is therefore subject to a significant Jahn-Teller distortion, which results in a lower-symmetry, non-octahedral geometry. aip.org

The oxalate ion is a bidentate chelating ligand, meaning it binds to the chromium center through two of its oxygen atoms to form a stable five-membered ring (Cr-O-C-C-O). researchgate.netresearchgate.net This chelation has a significant impact on the properties of the complex.

Magnetic Properties and Interactions of this compound

Spin-State Analysis and Magnetic Susceptibility Studies

The magnetic properties of this compound are fundamentally determined by the electron configuration of the chromium(II) ion (Cr²⁺). As a d⁴ transition metal ion, Cr²⁺ in an octahedral ligand field can exist in either a high-spin or a low-spin state. Magnetic susceptibility studies are crucial for determining which of these states is present.

For this compound dihydrate (CrC₂O₄·2H₂O), the measured effective magnetic moment (μ_eff) is 4.65 Bohr magnetons (B.M.). wikipedia.org This value is indicative of a high-spin configuration. wikipedia.org In a high-spin d⁴ case, the four valence electrons occupy the t₂g and e_g orbitals to maximize the total electron spin, resulting in four unpaired electrons. The theoretical spin-only magnetic moment for four unpaired electrons is calculated as:

μ_so = √[n(n+2)] = √[4(4+2)] = √24 ≈ 4.90 B.M.

The experimentally measured value of 4.65 B.M. is in close agreement with this theoretical value, confirming the high-spin state of the Cr²⁺ centers. wikipedia.org This high-spin nature suggests that the crystal field splitting energy (Δ) in this compound is less than the electron spin pairing energy (P). The magnetic data also imply that in the dihydrate form, there are no significant direct chromium-chromium bonds, and the Cr²⁺ ion is in a high-spin octahedral coordination environment. wikipedia.org This is consistent with the known structures of similar linear polymeric metal(II) oxalates. wikipedia.org

PropertyValueImplicationSource(s)
Compound This compound dihydrate (CrC₂O₄·2H₂O)- wikipedia.org
Magnetic Moment (μ_eff) 4.65 B.M.Four unpaired electrons wikipedia.org
Spin State High-spinCrystal field (Δ) < Pairing Energy (P) wikipedia.org
Coordination Geometry OctahedralConsistent with polymeric structure wikipedia.org

Ferromagnetic and Antiferromagnetic Coupling Mechanisms

In coordination polymers like this compound, which features a linear polymeric structure, the oxalate ion acts as a bridging ligand connecting the Cr²⁺ centers. wikipedia.org This bridge provides a pathway for magnetic superexchange interactions, which can lead to either ferromagnetic (alignment of neighboring spins) or antiferromagnetic (anti-parallel alignment of neighboring spins) coupling between the metal ions.

The nature of this magnetic coupling—whether ferromagnetic or antiferromagnetic—is highly dependent on the geometry of the bridge and the orientation of the magnetic orbitals of the connected metal ions. mdpi.com For oxalate-bridged systems, the interaction can range from weakly ferromagnetic to moderately strong antiferromagnetic. researchgate.net Ferromagnetic coupling is often expected if the magnetic orbitals of the metal ions are strictly orthogonal, leading to zero overlap, while antiferromagnetic coupling arises from non-zero overlap between these orbitals. mdpi.comnih.gov

While extensive research has been conducted on heterometallic oxalate-bridged systems containing chromium(III), which exhibit both ferromagnetic and antiferromagnetic behaviors irb.hrresearchgate.netirb.hr, specific experimental data detailing the precise nature and strength of the magnetic coupling in pure this compound is not extensively documented in the available literature. However, the polymeric structure, where oxalate ligands link the high-spin Cr²⁺ ions, is the definitive mechanism through which such magnetic interactions would occur. wikipedia.org In some chromium(III) oxalate complexes, weak antiferromagnetic intermolecular interactions have been observed at low temperatures. qscience.com

Quantum Mechanical Interpretation of Magnetic Behavior

The magnetic behavior of this compound is fundamentally a quantum mechanical phenomenon. dalalinstitute.com The magnetism originates from the spin and orbital angular momenta of the unpaired electrons in the d-orbitals of the Cr²⁺ ion. dalalinstitute.comfizika.si For a d⁴ ion like Cr²⁺ in an octahedral environment, quantum mechanics describes two possible ground states. The high-spin state (t₂g³ e_g¹) and the low-spin state (t₂g⁴ e_g⁰) arise from the competition between the crystal field splitting energy (Δ_oct) and the mean spin-pairing energy (P). ulisboa.pt The experimentally determined high-spin state in CrC₂O₄·2H₂O indicates that for this system, Δ_oct < P. wikipedia.org

The interaction between adjacent Cr²⁺ ions is described by the quantum mechanical concept of superexchange. The oxalate ligand mediates this interaction by providing a pathway for the magnetic orbitals of the metal centers to overlap via the ligand's molecular orbitals. The sign (ferromagnetic or antiferromagnetic) and magnitude of the exchange coupling constant, J, depend on the specifics of this orbital overlap. researchgate.net

While detailed theoretical models like Density Functional Theory (DFT) have been successfully used to analyze and predict the magnetic coupling in various other oxalate-bridged chromium(III) and heterometallic complexes researchgate.net, specific quantum chemical calculations interpreting the magnetic interactions in simple this compound are not prominently featured in current research. Such calculations would be necessary to precisely quantify the exchange interactions and correlate the magnetic properties with the electronic structure. researchgate.netaps.org

Reactivity and Reaction Mechanisms

Redox Chemistry and Electron Transfer Processes

The reactivity of chromium(II) oxalate (B1200264) is significantly influenced by the interplay between the chromium metal center and the oxalate ligand. This section explores the redox chemistry, including the crucial Cr(II)/Cr(III) couple, photochemical behaviors, and the multifaceted role of the oxalate ligand.

Chromium(II)/Chromium(III) Redox Couple Interactions

The redox potential of the Cr(III)/Cr(II) couple is a fundamental determinant of the chemical behavior of chromium(II) oxalate. The transformation between Cr(II) and Cr(III) is central to many of its reactions. In acidic aqueous solutions (pH < 3), chromium(II) ions can reduce oxalate ligands to glycolate (B3277807), in a process where Cr(II) is oxidized to Cr(III).

The electrodeposition of chromium from Cr(III) solutions often proceeds through the formation of Cr(II) intermediates. researchgate.net The significant difference in standard potentials between the Cr(III)/Cr(II) and Cr(II)/Cr(0) electrochemical couples means that the discharge of Cr(II) ions to form metallic chromium occurs at potentials where the electroreduction of Cr(III) to Cr(II) is diffusion-limited. researchgate.net

Furthermore, the presence of other species can influence the Cr(II)/Cr(III) redox equilibrium. For instance, in the presence of oxygen, Cr(II) is readily oxidized to Cr(III). researchgate.net This reactivity is a key aspect of its role in various chemical and biological systems.

Photoredox Processes and Ligand to Metal Charge Transfer (LMCT) Excitations

Chromium oxalate complexes exhibit notable photochemical activity, primarily driven by ligand-to-metal charge transfer (LMCT) excitations. researchgate.netrsc.org LMCT is an electronic transition where an electron moves from a molecular orbital that is primarily ligand in character to one that is mainly metal-centered. careerendeavour.comlibretexts.org This process can be viewed as an internal redox reaction. careerendeavour.com

Irradiation of chromium(III) oxalate complexes, such as [Cr(C₂O₄)₃]³⁻, with artificial solar radiation induces photoreduction via an inner-sphere electron transfer. researchgate.net This results in the formation of Cr(II) species and oxalate radicals (C₂O₄⁻). researchgate.net The generated Cr(II) is highly unstable and can be re-oxidized to Cr(III) by molecular oxygen, which can catalyze oxalate substitution reactions. researchgate.net Under specific conditions, this Cr(II) can also be oxidized to Cr(VI). researchgate.net

Recent research has highlighted the use of light-induced decarboxylative LMCT of Cr(III) carboxylate complexes in synthetic organic chemistry, demonstrating its utility in reactions like stereoselective Nozaki-Hiyama-Kishi (NHK) allylation. acs.orgnih.gov This approach leverages a single chromium catalyst to facilitate both photolytic dissociation and subsequent chemical reactions, eliminating the need for external redox reagents. acs.orgnih.gov

Role of Oxalate as a Reductant and Electron Donor

The oxalate ligand (C₂O₄²⁻) in this compound is not merely a counter-ion but an active participant in redox reactions, capable of acting as a reductant and an electron donor. tandfonline.com In acidic environments, oxalic acid can reduce Cr(VI) to Cr(III). preprints.org The formation of a Cr(VI)-oxalate complex is a key step in this process, as it distorts the structure of Cr(VI) and enhances its reactivity towards reduction. tandfonline.comresearchgate.net

The oxalate ligand can also facilitate electron transfer in more complex systems. For example, in oxalate-modified nanoscale zero-valent iron (nFe⁰), the oxalate ligand accelerates electron transfer from the Fe⁰ core to the surface, which then reduces Cr(VI) to Cr(III). mdpi.com In this system, the oxalate helps to dynamically regenerate the active Fe(II) sites on the surface. mdpi.com

Furthermore, the oxidation of oxalate itself is a key part of many photoredox cycles involving chromium. researchgate.net In these cycles, oxalate can act as a sacrificial electron donor, being oxidized to carbon dioxide while facilitating the reduction of other species. researchgate.net

Catalytic Effects of Other Metal Ions on Redox Reactions

The redox reactions of chromium oxalates can be significantly influenced by the presence of other metal ions, which can act as catalysts. For instance, the oxidation of oxalic acid by Cr(VI) is catalyzed by manganese(II) ions. escholarship.org This is noteworthy because Mn(II) typically inhibits chromate (B82759) oxidations by trapping the Cr(IV) intermediate. escholarship.org In the presence of oxalate, however, Mn(II) is oxidized to a Mn(III)-oxalate complex, which then participates in the redox cycle. escholarship.org The oxalate ligand can form a bridge between the two metal centers, providing an effective route for electron transfer. escholarship.org

Iron ions also play a crucial role in the photochemistry of the chromium-oxalate system. Iron(III) can catalyze the photochemical reduction of Cr(VI) by oxalate. acs.org The reaction likely proceeds through the formation of photochemically active Fe(III)-oxalate complexes. acs.org

The catalytic activity of various metal ions in the oxidation of oxalic acid has been studied, with manganese and cobalt ions showing significant catalytic effects, while ions like Fe³⁺, Ni²⁺, and Cu²⁺ exhibit weaker or no catalytic activity under certain conditions. tandfonline.com In systems with gold nanoparticles, metal ions such as Ce³⁺, Fe²⁺, and Cr³⁺ can enhance the peroxidase-like catalytic activity by participating in redox cycling on the nanoparticle surface. acs.org

Ligand Substitution Kinetics and Mechanisms

The exchange of ligands in chromium complexes is a fundamental aspect of their chemistry, with implications for their synthesis, stereochemistry, and catalytic applications. libretexts.org

Aquation and Anation Reactions

Aquation is a ligand substitution reaction where a ligand in a metal complex is replaced by a water molecule. The reverse reaction, where a water ligand is replaced by another ligand, is termed anation.

The aquation of tris(oxalato)chromium(III), [Cr(C₂O₄)₃]³⁻, is acid-catalyzed. rsc.org Studies on the anation of cis-diaquobis(oxalato)chromium(III), cis-[Cr(C₂O₄)₂(H₂O)₂]⁻, by oxalate show that the reaction proceeds through an outer-sphere association of the complex with either bioxalate (HC₂O₄⁻) or oxalate (C₂O₄²⁻) ions, followed by a rate-determining dissociation of a water ligand.

The kinetics of aquation for mixed-ligand chromium(III) complexes containing oxalate and other ligands, such as pyridinecarboxylic acids, have also been investigated. For [Cr(C₂O₄)₂(2-hnic)]²⁻ (where 2-hnic is 2-hydroxynicotinic acid), the acid-catalyzed aquation involves a slow chelate-ring opening at the Cr-O(phenolate) bond, followed by a rapid breaking of the Cr-O(carboxylate) bond. researchgate.net In contrast, for [Cr(C₂O₄)₂(3-hpic)]²⁻ (where 3-hpic is 3-hydroxypicolinic acid), the mechanism involves a reversible chelate-ring opening at the Cr-N bond, followed by the rate-determining liberation of the one-end bonded ligand. researchgate.net These studies demonstrate that the mechanism of aquation is highly dependent on the coordination mode of the non-oxalate ligand. researchgate.net

Chromium(III) complexes are generally considered substitution-inert, which has historically limited the study of their catalytic roles. nih.gov However, the lability of ligands can be influenced by the electronic configuration of the metal center. For instance, Cr(II) complexes, with electrons in the higher energy e_g orbitals, tend to be more labile than Cr(III) complexes. libretexts.org

Interactive Data Table: Redox Potentials of Relevant Species

This table summarizes the standard redox potentials (E⁰) for various half-reactions relevant to the chemistry of this compound.

Redox CoupleE⁰ (Volts vs. SHE)Reference
Cr(VI)/Cr(III)1.33 mdpi.com
Fe(III)/Fe(II)0.77 mdpi.com
O₂/H₂O1.23
MnO₂/Mn²⁺1.23
Cr³⁺/Cr²⁺-0.41

Inner-Sphere and Outer-Sphere Electron Transfer Pathways

The redox chemistry of this compound is characterized by its ability to engage in both inner-sphere and outer-sphere electron transfer reactions. The predominant pathway is determined by the specific oxidant involved and the conditions of the reaction medium.

In an inner-sphere mechanism, a bridging ligand facilitates electron transfer by forming a direct connection between the chromium(II) center and the oxidant. This type of mechanism has been observed in the reduction of various cobalt(III) complexes by chromium(II), where a ligand from the cobalt complex, such as a halide or thiocyanate, acts as a bridge. The rate of electron transfer in these systems is highly dependent on the nature of this bridging ligand.

Conversely, outer-sphere electron transfer proceeds without the formation of a covalent bridge between the reactants. In this pathway, the electron "tunnels" from the chromium(II) complex to the oxidant. This is common in reactions where ligand substitution on either reactant is slow or sterically hindered. A well-studied example is the reaction between the tris(oxalato)cobaltate(III) ion and the hexaaquachromium(II) ion.

Influence of pH and Ionic Strength on Reaction Rates

The rates of redox reactions involving this compound are markedly affected by the pH and ionic strength of the solution.

The concentration of hydrogen ions ([H⁺]) can influence reaction rates in multiple ways. For example, the aquation of the tris(oxalato)chromate(III) ion, a potential product of this compound oxidation, is subject to acid catalysis. In redox reactions, pH can alter the speciation of the chromium(II) complex, leading to protonated or deprotonated forms with differing reactivities.

Ionic strength is a critical factor in reactions between charged species. According to the Debye-Hückel theory, for outer-sphere reactions, an increase in ionic strength will increase the rate of reaction between ions of like charge and decrease the rate of reaction between ions of opposite charge. The nature of the cations from the supporting electrolyte can also have specific effects on the reaction rate, indicating the role of ion-pairing.

Isomerization and Stereochemical Dynamics

Cis-Trans Isomerism and Interconversion

Chromium complexes that contain oxalate ligands along with other ligands can exhibit cis-trans isomerism. For instance, in the diaquabis(oxalato)chromate(III) anion, the two water ligands can be positioned on the same side (cis) or on opposite sides (trans) of the chromium center.

The interconversion between these isomers is a dynamic process that provides insight into the rearrangement pathways of octahedral complexes. The isomerization from the cis to the trans form of diaquabis(oxalato)chromate(III) has been studied, and its kinetics have been monitored. This reversible reaction is influenced by factors such as temperature. The proposed mechanisms for this isomerization include a twist mechanism or a bond-rupture mechanism, where one end of an oxalate ligand detaches and then reattaches at a different position.

Photoinduced Racemization and Non-Adiabatic Pathways

Chiral chromium(III) oxalate complexes, such as the tris(oxalato)chromate(III) ion, can undergo racemization when exposed to light. This photoinduced process involves the conversion of one enantiomer into its mirror image, ultimately leading to a racemic mixture.

Upon absorbing a photon, the complex is excited to a higher electronic state. The return to the ground state can occur through non-adiabatic pathways, which involve transitions between different potential energy surfaces. These pathways can induce stereochemical changes, resulting in racemization. The mechanism is often described by a "twist" or "bond-rupture" model in the excited state.

Thermal Decomposition Mechanisms

Dehydration Processes

The thermal decomposition of hydrated this compound typically commences with the loss of its water of crystallization. This dehydration can be analyzed using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The temperatures at which water molecules are lost provide information about the strength of their bonding within the crystal lattice.

For this compound dihydrate (CrC₂O₄·2H₂O), thermogravimetric studies have shown that the two water molecules are typically lost in a single step to yield anhydrous this compound. This dehydration process generally occurs in the temperature range of 100°C to 200°C when heated under a nitrogen atmosphere. The activation energy for this dehydration can be calculated from the TGA data, offering a quantitative measure of the energy barrier for water removal.

Note: The values presented are from a specific study and may vary depending on experimental conditions such as heating rate and atmosphere.

Following this initial dehydration step, further heating of the resulting anhydrous this compound leads to its decomposition.

Table of Compounds Mentioned

Oxidative Decomposition Pathways to Chromium Oxides and Carbides

The thermal decomposition of this compound (CrC₂O₄) is a complex process that proceeds through several stages, ultimately yielding various chromium oxides and, under specific conditions, chromium carbides. The decomposition pathway is highly dependent on the temperature and the atmospheric conditions under which the reaction occurs.

When this compound dihydrate (CrC₂O₄·2H₂O) is heated, the first step involves the loss of its water of crystallization. This dehydration process typically occurs in the temperature range of 140–160°C, resulting in the formation of anhydrous this compound. This initial step is a precursor to the more complex decomposition of the oxalate anion.

Upon further heating in an inert atmosphere, the anhydrous this compound undergoes exothermic decomposition. This process generally begins at temperatures above 320°C and leads to the formation of a mixture of chromium oxides. wikipedia.org The primary gaseous byproducts of this decomposition are carbon monoxide (CO) and carbon dioxide (CO₂). The solid residue is typically a mixture of various chromium oxides, including chromium(II) oxide (CrO), chromium(III) oxide (Cr₂O₃), and chromium(IV) oxide (CrO₂). The exact composition of the resulting oxide mixture can be influenced by the heating rate and the surrounding atmosphere.

The decomposition can be summarized by the following general reaction:

CrC₂O₄(s) → CrOₓ(s) + CO(g) + CO₂(g)

The formation of different chromium oxides can be attributed to the redox reactions occurring at elevated temperatures. The initially formed CrO can be oxidized to Cr₂O₃ in the presence of any oxidizing species or through disproportionation reactions.

While the formation of chromium oxides is the predominant outcome of the thermal decomposition of this compound, the formation of chromium carbides is less common and typically requires specific reaction conditions, such as a carbon-rich environment or the presence of a strong reducing agent at high temperatures. The carbon monoxide produced during the initial decomposition can, under certain circumstances, act as a carburizing agent, leading to the formation of chromium carbides. However, detailed mechanisms for the direct formation of chromium carbides from this compound decomposition are not extensively documented in the primary literature.

The following table summarizes the key stages and products of the oxidative decomposition of this compound dihydrate.

Temperature Range (°C)ReactionKey Observations
140–160CrC₂O₄·2H₂O → CrC₂O₄ + 2H₂OLoss of water of crystallization to form the anhydrous salt.
> 320CrC₂O₄ → CrOₓ + CO + CO₂Exothermic decomposition yielding a mixture of chromium oxides and gaseous byproducts. wikipedia.org

Kinetic Modeling of Thermal Decomposition

The study of the kinetics of the thermal decomposition of this compound provides valuable insights into the reaction mechanisms and the energy barriers associated with the process. Kinetic analysis often involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor the mass loss and heat flow as a function of temperature.

Kinetic models for solid-state decomposition reactions are often complex due to the involvement of various physical and chemical steps, such as nucleation, growth of product phases, and diffusion of gaseous products. For metal oxalates, including this compound, the decomposition kinetics can be influenced by factors like particle size, crystal structure, and the presence of defects.

Research on the thermal decomposition of various metal oxalates has employed different kinetic models to describe the experimental data. These models can be broadly categorized as model-fitting and isoconversional (model-free) methods. Model-fitting methods assume a specific reaction model (e.g., nucleation, geometrical, diffusion, or reaction order models), while isoconversional methods determine the activation energy as a function of the extent of conversion without assuming a particular reaction model.

For instance, studies on the decomposition of other transition metal oxalates, such as ferrous oxalate, have revealed that the process can be described by a combination of models, including an initial induction period followed by surface reaction and phase boundary reaction models. acs.org The sigmoidal shape of the mass-loss curves often observed in the decomposition of metal oxalates suggests an autocatalytic mechanism, where the solid product catalyzes the further decomposition of the reactant. researchgate.net

While specific, detailed kinetic modeling studies exclusively focused on this compound are not abundantly available in the public domain, the general principles derived from the study of other metal oxalates can be applied. The decomposition is expected to be a multi-step process, with the dehydration and the subsequent decomposition of the anhydrous salt having distinct kinetic parameters. The activation energy for the decomposition of the oxalate group is a key parameter that reflects the stability of the compound.

The following table presents a conceptual framework for the kinetic parameters that would be relevant in the study of this compound decomposition, based on analogous systems.

Kinetic ParameterDescriptionTypical Range/Model for Metal Oxalates
Activation Energy (Ea) The minimum energy required to initiate the decomposition reaction.Varies depending on the metal and the specific decomposition step.
Pre-exponential Factor (A) A frequency factor related to the probability of a reaction occurring.Determined from Arrhenius plots.
Reaction Model f(α) A mathematical function describing the mechanism of the solid-state reaction.Avrami-Erofeev (nucleation and growth), Prout-Tompkins (autocatalytic), or diffusion-controlled models.

Further research employing advanced thermoanalytical techniques and kinetic modeling software would be necessary to fully elucidate the intricate kinetic landscape of this compound decomposition.

Applications in Advanced Materials Research and Catalysis

Precursors for Oxide and Mixed-Metal Oxide Materials

Chromium(II) oxalate (B1200264) serves as an effective precursor for the synthesis of various oxide and mixed-metal oxide materials, primarily through thermal decomposition processes. lew.ro The controlled heating of chromium(II) oxalate and its derivatives leads to the formation of finely divided, high-purity oxide powders with high surface areas, which are desirable for numerous ceramic applications. google.com

The thermal decomposition of this compound dihydrate (CrC₂O₄·2H₂O) occurs in a stepwise manner. The initial stage, typically between 140–160°C, involves the loss of water molecules to form anhydrous this compound. wikipedia.org Further heating to temperatures between 320–350°C results in the exothermic decomposition of the anhydrous compound, yielding a mixture of chromium oxides, including Cr₂O₃ and Cr₃O₄, along with the release of carbon monoxide and carbon dioxide.

This precursor approach is particularly valuable for producing mixed-metal oxides. By co-precipitating this compound with oxalates of other metals, it is possible to create homogeneous solid solution precursors. lew.roresearchgate.net Upon thermal decomposition, these precursors yield mixed-metal oxides with a uniform distribution of the constituent metals at the atomic level. For instance, this method has been successfully employed to synthesize nanosized zinc chromite (ZnCr₂O₄) from a Zn(II)-Cr(III) oxalate coordination compound. mdpi.com Similarly, the synthesis of copper chromite (CuCr₂O₄), a significant burning rate catalyst, can be achieved through the thermal decomposition of ammoniacal copper oxalate chromate (B82759). redalyc.org The properties of the final oxide material, such as particle size and crystallinity, can be controlled by adjusting the calcination temperature. mdpi.com

Table 1: Thermal Decomposition of this compound Dihydrate

Temperature Range (°C) Reaction Observation
140–160 CrC₂O₄·2H₂O → CrC₂O₄ + 2H₂O Loss of water of crystallization

Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of the oxalate ligand to bridge metal centers makes this compound a valuable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com These materials are of great interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. mdpi.comscirp.org

The design of extended structures using this compound is governed by the coordination preferences of the Cr(II) ion and the bridging nature of the oxalate ligand. The oxalate ion can adopt various coordination modes, most commonly acting as a bis-bidentate ligand, connecting two metal centers. This bridging capability facilitates the formation of one-, two-, or three-dimensional networks. researchgate.netnih.gov

The geometry of the resulting framework is influenced by several factors, including the choice of ancillary ligands, counter-ions, and reaction conditions. For example, by using different templating cations, it is possible to direct the assembly of oxalate-bridged frameworks into specific topologies. royalsocietypublishing.orgirb.hr The combination of chromium ions with other metal ions, such as manganese, can lead to the formation of heterometallic coordination polymers with interesting magnetic properties. oup.com In some instances, the partial decomposition of a tris(oxalato)chromium(III) complex can serve as an in-situ source of oxalate ligands for the construction of these extended structures. researchgate.netnih.gov While the direct incorporation of Cr(II) into MOFs can be challenging due to its susceptibility to oxidation under typical solvothermal conditions, its use as a precursor or in carefully controlled environments remains a viable strategy. rsc.org

The porous nature of MOFs and coordination polymers derived from chromium oxalate precursors allows for the functionalization of their nanochannels and porous architectures. These open frameworks can encapsulate guest molecules, such as water, within their channels. scirp.org The properties of these materials can be tailored by introducing specific functional groups or by exchanging the metal ions within the framework.

The stability of these porous structures is often enhanced by the inertness of the chromium(III) centers that may form during synthesis or through post-synthetic modification. researchgate.net The resulting nanochannels can be designed to be guest-selective based on size, shape, and chemical functionality. researchgate.net This tunability is crucial for applications in selective adsorption and separation processes. Furthermore, the redox activity of the chromium centers within the framework opens up possibilities for creating materials with catalytic or electronic functionalities.

Design Principles for Extended Structures

Catalytic Applications and Mechanistic Studies

This compound and related chromium-oxalate species exhibit significant catalytic activity in various chemical transformations, particularly in redox reactions and environmental remediation processes.

The chromium(II) ion is a potent reducing agent, and this property is central to its role in redox catalysis. In the presence of oxalate, the Cr(III)/Cr(II) redox couple can catalyze various reactions. For instance, the formation of bis(oxalato)diaquachromate(III) from mono(oxalato)tetraaquachromium(III) is catalyzed by the Cr(II) species produced at an electrode. acs.org This process involves an inner-sphere electron transfer mechanism.

The chromium-oxalate system can also act as a photocatalyst. Irradiation of a [Cr(C₂O₄)₃]³⁻ complex can lead to photoreduction, forming Cr(II) species and oxalate radicals through a ligand-to-metal charge transfer (LMCT) process. researchgate.net The generated Cr(II) can then be re-oxidized by molecular oxygen, completing a catalytic cycle for oxalate substitution. researchgate.net Under certain conditions, this system can catalyze the oxidation of organic matter by molecular oxygen, contributing to pollution abatement. researchgate.net

Chromium-oxalate systems have shown promise in the catalytic remediation of environmental pollutants. The photocatalytic reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) is a key application. mdpi.com In the presence of oxalate and a photocatalyst like TiO₂, the reduction of Cr(VI) is significantly enhanced. acs.orgmdpi.com Oxalate can act as a hole scavenger, promoting the separation of electron-hole pairs on the photocatalyst surface and thereby increasing the efficiency of Cr(VI) reduction. mdpi.comrsc.org

Mechanistic studies have revealed the involvement of intermediate chromium species, such as Cr(V)-oxalate complexes, in the photocatalytic reduction of Cr(VI). acs.org The formation of water-soluble chromium-oxalate complexes can also facilitate the leaching and removal of chromium from contaminated soils. nih.gov Furthermore, the combination of oxalate with materials like hematite (B75146) can induce photocatalytic redox reactions that enhance the immobilization of chromium. mdpi.com The synergistic effect of oxalate in these systems often involves the formation of intermediate complexes that are more reactive towards reduction. tandfonline.com

Elucidation of Reaction Mechanisms at Catalyst Surfaces Using this compound

Chromium-based catalysts, in general, are utilized in a wide array of industrial processes, and understanding the intricate reaction mechanisms at their surfaces is a key area of research. osti.govresearchgate.net Scientists employ a variety of advanced analytical techniques to probe these surfaces and unravel the catalytic pathways. However, the use of this compound as a precursor or tool in such studies appears to be either undocumented or not a common practice.

Research in catalysis often involves the use of precursor compounds to prepare active catalysts. These precursors are typically deposited on high-surface-area supports and then thermally treated to yield the final catalytic material. mdpi.com While various chromium salts, such as chromium(III) nitrate (B79036) or chromium(III) acetylacetonate, are frequently mentioned as precursors for chromium oxide catalysts, this compound is not prominently featured in this context in the available literature. mdpi.comnih.gov

Studies on the thermal decomposition of metal oxalates, such as iron or nickel oxalate, are more common and are sometimes used to create finely dispersed metal or metal oxide nanoparticles for catalytic applications. researchgate.net The decomposition process itself can provide insights into the formation of the active catalytic phase. However, similar detailed studies focused on this compound leading to an analysis of surface reaction mechanisms are not found in the search results.

The elucidation of reaction mechanisms on catalyst surfaces is a complex field that relies heavily on computational modeling and surface-sensitive spectroscopic techniques. acs.org These methods help in identifying intermediate species, active sites, and the kinetics of surface reactions. While the broader field of chromium catalysis is actively researched, with many studies focusing on the nature of chromium oxide species on supports like alumina, the specific role of this compound in these mechanistic investigations remains unaddressed in the available scientific reports. osti.gov

Analytical Methodologies for Research Studies

Spectrophotometric Monitoring of Reaction Kinetics

Spectrophotometry is a crucial technique for monitoring the kinetics of reactions involving chromium complexes, including chromium(II) oxalate (B1200264). This method relies on the principle that chemical species absorb light at specific wavelengths. By tracking the changes in absorbance over time, researchers can deduce the rate of a reaction.

In studies of chromium complexes, UV-Vis spectrophotometry is commonly employed. For instance, the kinetics of aquation of tris(oxalato)chromate(III) have been investigated by monitoring changes in the visible absorption spectrum. asianpubs.org The reaction progress is followed by measuring the decrease in absorbance at wavelengths corresponding to the reactant complex. ias.ac.in Such kinetic studies often involve plotting the logarithm of the change in absorbance against time to determine the first-order rate constants. ias.ac.in

The stability and reaction kinetics of chromium(III)-oxalate complexes are pH-dependent. rsc.orgcore.ac.uk Spectrophotometric studies have shown that the reduction of Cr(VI) to Cr(III) by oxalate is more efficient in acidic conditions. core.ac.uk The formation and decomposition of chromium-containing species can be monitored by observing the characteristic absorption bands. For example, chromium(III) can be determined spectrophotometrically as CrO₄²⁻ at 372 nm after oxidation. mdpi.com Similarly, the oxidation of chromium(III) complexes by periodate (B1199274) has been studied by monitoring the absorbance of the resulting Cr(VI) species at 346 nm. ekb.eg

Key parameters derived from these studies include reaction rate constants and activation energies, which provide insights into the reaction mechanism. asianpubs.orgresearchgate.net

Chromatographic Techniques for Speciation Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the speciation analysis of chromium, which involves separating different chemical forms of the element, such as Cr(III) and Cr(VI). oup.comthermofisher.com This separation is critical because the toxicity and bioavailability of chromium are highly dependent on its oxidation state. oup.com

HPLC methods for chromium speciation often involve the use of an anion-exchange column to separate the different chromium species. mdpi.comnih.gov For instance, Cr(III) can be complexed with a chelating agent like EDTA to form a negatively charged complex, which can then be separated from the anionic Cr(VI) (as chromate (B82759), CrO₄²⁻) on an anion-exchange column. mdpi.comusgs.gov The separated species can be detected using various detectors, including UV-Vis detectors or, for higher sensitivity and elemental specificity, an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). mdpi.comresearchgate.net

In the context of chromium(II) oxalate, HPLC can be used to separate and quantify different chromium-oxalate complexes. Studies have shown the separation of various Cr(III)-oxalate species, such as [Cr(ox)]⁻ and [Cr(ox)₃]³⁻, using anion-exchange chromatography. nih.govresearchgate.net The retention times of these complexes on the column allow for their identification and quantification.

The choice of mobile phase is crucial for achieving good separation. nih.gov For example, a gradient elution using an ammonium (B1175870) chloride solution has been successfully employed to separate different chromium complexes. nih.gov The pH of the sample and mobile phase also plays a significant role in the stability and chromatographic behavior of the chromium species. rsc.org

Chromium SpeciesColumn TypeMobile PhaseDetection MethodRetention Time (min)Reference
[Cr(III)-EDTA]⁻Anion Exchange (PRP-X100)NH₄NO₃ (30 mM), pH 6DAD (550 nm) / ICP-MS~2.5 mdpi.com
Cr(VI)Anion Exchange (PRP-X100)NH₄NO₃ (30 mM), pH 6DAD (371 nm) / ICP-MS~3.5 mdpi.com
Cr(MDTC)₃ (from Cr(III))C18Acetonitrile–water (70:30)UV (320 nm)5.4 oup.com
Cr(MDTC)₂(OMDTC) (from Cr(VI))C18Acetonitrile–water (70:30)UV (320 nm)4.3 oup.com
[Cr(ox)]⁻Anion Exchange (Mono Q)Linear gradient H₂O to NH₄ClICP-MS2.9-3.3 nih.govresearchgate.net
[Cr(ox)₃]³⁻Anion Exchange (Mono Q)Linear gradient H₂O to NH₄ClICP-MS3.3-4.5 nih.govresearchgate.net

Atomic Emission Spectrometry for Elemental Analysis (e.g., MP-AES)

Atomic Emission Spectrometry (AES) is a powerful technique for determining the elemental composition of a sample. Microwave Plasma-Atomic Emission Spectrometry (MP-AES) is a specific type of AES that utilizes a nitrogen-based microwave plasma to excite atoms. udst.edu.qa The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of the element in the sample. udst.edu.qa

MP-AES is used for the quantitative analysis of a wide range of elements, including chromium, in various matrices. udst.edu.qadergipark.org.tr This technique offers several advantages, including lower operating costs compared to traditional ICP-AES because it uses nitrogen, which can be sourced from the air, instead of argon. labcompare.com

In the context of research on this compound, MP-AES can be employed to determine the total chromium concentration in a sample. This is particularly useful in studies investigating the uptake or removal of chromium from a system. The sample is typically digested, often using a microwave-assisted acid digestion method, to bring the chromium into a solution that can be introduced into the plasma. dergipark.org.tr

The performance of MP-AES is comparable to other atomic spectrometry techniques like Flame Atomic Absorption Spectrometry (FAAS) and, in some cases, ICP-MS for the analysis of certain elements. labcompare.com However, the lower temperature of the microwave plasma compared to an argon ICP can make it more susceptible to matrix effects and spectral interferences. bas.bgrsc.org Therefore, careful method development and background correction strategies are essential for accurate quantification. bas.bg

ParameterAgilent 4210 MP-AESGeneral PerformanceReference
Wavelength Range180 nm to 900 nm-
Sensitivityppm level-
Plasma GasNitrogenNitrogen udst.edu.qalabcompare.com
Typical Plasma Temperature~5000 K~5000 K rsc.org
Commonly Analyzed ElementsCr, Mn, Pb, Zn, Fe, etc.Over 60 elements udst.edu.qa
Detection Limit for Cr-Low ng·L⁻¹ to µg L⁻¹ range thermofisher.comdiva-portal.org

High Resolution Mass Spectrometry for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for identifying and characterizing reaction intermediates, which are transient species formed during a chemical reaction. chinesechemsoc.orgpurdue.edu Its high sensitivity and mass accuracy allow for the determination of the elemental composition of ions in a sample. acs.orgutmb.edu

In the study of this compound reactions, HRMS can provide crucial insights into the reaction mechanism by detecting short-lived intermediate complexes. By coupling HRMS with a separation technique like HPLC (HPLC-HRMS), researchers can first separate the various species in a reaction mixture and then obtain high-resolution mass spectra for each component. This approach has been used to identify different chromium-ligand complexes in biological and environmental systems.

The technique works by ionizing the sample molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). acs.org The high resolving power of the instrument allows for the differentiation of ions with very similar masses, which is critical for the unambiguous identification of unknown compounds. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS that allows for the analysis of intact molecular complexes. chinesechemsoc.org

For example, in a study of chromium speciation, HRMS was used to support the identification of chromium-aconitate, chromium-malate, and chromium-quinate complexes in dandelion samples. The mass spectra, recorded in the negative ion mode, provided the mass of the deprotonated molecular ions, which helped to confirm the identity of the ligands bound to the chromium.

Surface Analysis Techniques in Environmental Interactions Research (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. jeol.comtescan-analytics.comfrontiersin.org This makes it an invaluable tool for studying the interactions of chemical compounds like this compound with environmental surfaces.

XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state. tescan-analytics.com

In research related to chromium, XPS is widely used to differentiate between Cr(III) and Cr(VI) on surfaces. jeol.comtescan-analytics.com This is crucial in environmental studies, as the toxicity and mobility of chromium are highly dependent on its oxidation state. For instance, XPS analysis has been used to study the removal of chromium from contaminated soil by oxalic acid. nih.gov The results showed that oxalic acid was effective in leaching chromium, and XPS confirmed a decrease in the chromium concentration on the soil particle surfaces after treatment. nih.gov The Cr 2p spectrum is typically analyzed, with distinct binding energies for Cr(III) and Cr(VI) species allowing for their quantification. jeol.comacs.org

XPS has also been employed to investigate the adsorption of chromium onto various materials, including microorganisms and modified zero-valent iron. frontiersin.orgsci-hub.st These studies provide insights into the mechanisms of chromium removal from water and the nature of the chromium species bound to the surface. sci-hub.st

Chromium SpeciesCr 2p₃/₂ Binding Energy (eV)Reference
Cr(III)~576.0 - 577.0 jeol.comsci-hub.st
Cr(VI)~578.3 - 579.5 jeol.comtescan-analytics.comsci-hub.st
Cr(III) Oxide~575.5 - 575.9 acs.orgresearchgate.net
Cr(III) Hydroxide (B78521)~574.2 - 577.5 acs.orgresearchgate.net
Metallic Cr~574.4 researchgate.net

Concluding Perspectives in Chromium Ii Oxalate Research

Current Challenges and Unresolved Questions

Despite its seemingly simple stoichiometry, chromium(II) oxalate (B1200264) presents several persistent challenges to researchers. A primary difficulty lies in its inherent instability. The divalent chromium ion (Cr²⁺) is a powerful reducing agent and is readily oxidized to the more stable trivalent state (Cr³⁺), particularly in the presence of air or in aqueous solutions. nih.govhaz-map.com This instability complicates its synthesis, isolation, and characterization, requiring inert atmosphere techniques to prevent oxidation. wikipedia.org

Furthermore, a significant unresolved question pertains to the reaction between chromium(II) and the oxalate ligand itself. Research has indicated that in acidic environments (pH 1-2), chromium(II) can reduce the oxalate ion to glycolate (B3277807) within minutes. wikipedia.orgacs.org This observation raises questions about the true nature and stability of chromium(II) oxalate when prepared from acidic aqueous solutions, suggesting that the final product may not be a simple Cr²⁺ species under these conditions. wikipedia.orgacs.org

Another challenge is the purification of this compound. Traditional synthesis methods can result in crude products that are difficult to purify, often requiring repeated crystallization steps which can be complex and costly. google.com The photochemical behavior of chromium-oxalate systems also presents complexities. The interplay between Cr(III), Cr(VI), and oxalate under irradiation can lead to both photoreduction and photoproduction of the highly toxic Cr(VI), with the reaction's direction being sensitive to factors like pH and oxygen levels. researchgate.net Fully elucidating the mechanisms governing these oscillating reactions under various environmental conditions remains a significant challenge.

Emerging Methodologies in Chemical Synthesis and Characterization

To overcome the challenges associated with this compound and to explore new frontiers, researchers are employing a range of advanced methodologies.

Synthesis:

Building Block Approach: A prominent strategy involves using chromium-oxalate anions, particularly the chiral and paramagnetic tris(oxalato)chromate(III) ion, [Cr(C₂O₄)₃]³⁻, as a "building block" or "metalloligand". irb.hrscirp.orgscirp.org This approach allows for the rational design and synthesis of complex, multi-dimensional coordination polymers with predictable structures and interesting properties. irb.hrscirp.orgscirp.orgscialert.netoup.com By reacting this building block with various other metal ions, researchers have constructed novel heterometallic 1D, 2D, and 3D frameworks. irb.hroup.comrsc.org

Mechanochemical Synthesis: Mechanochemical methods, which involve grinding solid reactants together, sometimes with a small amount of liquid, offer an alternative to traditional solution-based synthesis. This technique has been used to prepare chromium(III) oxalate complexes and presents a potentially more direct and solvent-minimized route for synthesis. scribd.comscribd.com

Characterization:

Advanced Diffraction and Spectroscopic Techniques: While standard techniques like infrared spectroscopy and thermogravimetric analysis remain crucial wikipedia.org, single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional structures of the complex coordination polymers derived from chromium-oxalate building blocks. irb.hrscirp.orgscirp.orgias.ac.in

High-Field Electron Spin Resonance (HF-ESR): For probing the magnetic properties of paramagnetic chromium-containing materials, HF-ESR spectroscopy is a powerful tool. It provides detailed insights into the local properties of the chromium ions, such as their magnetic anisotropy and zero-field splitting, which cannot be accurately determined from bulk magnetic susceptibility measurements alone. irb.hr

Promising Avenues for Future Theoretical and Experimental Investigations

The field of chromium-oxalate chemistry is ripe with opportunities for future exploration, particularly in the realm of materials science and catalysis.

Design of Molecular Magnets: A major driving force in this area is the synthesis of new heterometallic, oxalate-bridged coordination polymers with tailored magnetic properties. scialert.netresearchgate.net The oxalate ligand is an effective mediator of magnetic exchange between metal centers. rsc.org Future work will likely focus on combining chromium ions with other transition metals to create materials exhibiting phenomena like ferromagnetic coupling, antiferromagnetism, or more complex long-range magnetic ordering. scialert.netoup.comrsc.org The synthesis of single-chain magnets and single-molecule magnets based on chromium-oxalate frameworks is a particularly exciting goal.

Functional Coordination Polymers: Beyond magnetism, there is potential to design chromium-oxalate-based metal-organic frameworks (MOFs) with novel topologies and functions. Research has demonstrated the creation of 3D networks with nanochannels capable of encapsulating guest molecules like water. scirp.orgscirp.orgoalib.com Future investigations could explore the synthesis of porous materials for applications in gas storage, separation, or catalysis. The partial decomposition of the [Cr(C₂O₄)₃]³⁻ building block during synthesis has also been shown to be a route to forming new types of 1D polymers, a phenomenon that could be further explored and controlled. irb.hr

Photocatalysis and Environmental Chemistry: The complex photochemical behavior of the chromium-oxalate system warrants further investigation. researchgate.net Understanding the fundamental electron transfer processes could lead to applications in photocatalysis. For instance, the ability of the Cr(III)/Cr(VI) system to catalyze the oxidation of organic matter, with oxalate acting as a sacrificial electron donor, suggests potential for developing systems for environmental remediation. researchgate.net Theoretical modeling combined with experimental studies will be crucial to unravel these intricate reaction pathways.

Q & A

Q. Methodological Guidance

  • Documentation : Detailed protocols for degassing, reagent purity (e.g., oxalic acid ≥99%), and inert atmosphere setup.
  • Data Transparency : Share raw XRD, TGA, and magnetic data in supplementary materials for cross-validation .
  • Error Analysis : Report yield variability (±5%) and impurity thresholds (e.g., Cr³⁺ content <1% via ICP-OES).

Ethical Compliance : Adhere to chemical safety guidelines for handling Cr²⁺ salts, which are toxic and reactive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.